molecular formula C17H11F4NO2 B10978866 N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B10978866
M. Wt: 337.27 g/mol
InChI Key: LMFKQGLZZAACIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the use of 2-fluoro-5-(trifluoromethyl)phenylboronic acid as a starting material . This compound undergoes a series of reactions, including Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways . The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H11F4NO2

Molecular Weight

337.27 g/mol

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H11F4NO2/c1-9-11-4-2-3-5-14(11)24-15(9)16(23)22-13-8-10(17(19,20)21)6-7-12(13)18/h2-8H,1H3,(H,22,23)

InChI Key

LMFKQGLZZAACIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.